molecular formula C20H32O4 B1238467 8(R)-Hpete

8(R)-Hpete

Cat. No. B1238467
M. Wt: 336.5 g/mol
InChI Key: QQUFCXFFOZDXLA-GTYUHVKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8(R)-HPETE is the (R)-enantiomer of 8-HPETE. It derives from an icosa-5,9,11,14-tetraenoic acid. It is a conjugate acid of an 8(R)-HPETE(1-). It is an enantiomer of an 8(S)-HPETE.

Scientific Research Applications

1. Neuroscience Research

In a study by Steel et al. (1997), 8(R)-Hpete was identified as a significant component in nervous tissue of Aplysia californica, a marine mollusk. The study showed that arachidonic acid is converted to 8(R)-Hpete in the central nervous system of this species, suggesting its potential role in neuronal activity. The research also indicated that neurotransmitters like acetylcholine can activate the 8(R)-lipoxygenase pathway, which involves 8(R)-Hpete, indicating its possible involvement in neurotransmission processes (Steel, Tieman, Schwartz & Feinmark, 1997).

2. Biochemical Studies

Research by Sok et al. (1983) explored the biochemical pathways involving 8(R)-Hpete. The study focused on the transformation of 15-HPETE into 8,15-DiHETE and 14,15-DiHETE isomers, catalyzed by hemoglobin. This research provides insights into the complex biochemical reactions involving 8(R)-Hpete and its derivatives, contributing to a deeper understanding of lipid metabolism and enzymatic processes (Sok, Chung & Sih, 1983).

3. Dermatological Research

Fürstenberger et al. (1991) discovered an 8-lipoxygenase activity in mouse skin, which is responsible for the formation of 8-hydroperoxyeicosatetraenoic acid/8-hydroxyeicosatetraenoic acid (8-HPETE/8-HETE) from arachidonate. This enzyme activity was induced by the phorbol ester tumor promoter TPA, highlighting the potential role of 8(R)-Hpete in skin pathophysiology and its possible implications in dermatological conditions (Fürstenberger, Hagedorn, Jacobi, Besemfelder, Stephan, Lehmann & Marks, 1991).

4. Immunological Research

Sandstrom et al. (1994) studied the impact of lipid hydroperoxides, including 15-HPETE, on T cells displaying a HIV-associated glutathione peroxidase deficiency. Their research suggested that compounds like 8(R)-Hpete might play a role in the apoptosis of certain immune cells, providing valuable insights into the interactions between lipid metabolism and immune function, particularly in the context of HIV infection (Sandstrom, Tebbey, Van Cleave & Buttke, 1994).

properties

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(5Z,8R,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b7-6-,10-9-,14-11-,16-13+/t19-/m0/s1

InChI Key

QQUFCXFFOZDXLA-GTYUHVKWSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@@H](C/C=C\CCCC(=O)O)OO

SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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